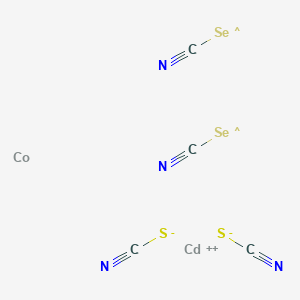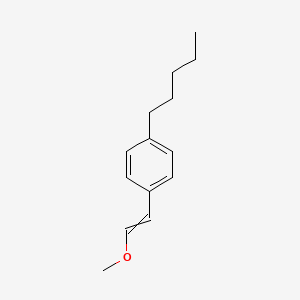![molecular formula C13H16N4O2 B14497659 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol CAS No. 63488-96-0](/img/structure/B14497659.png)
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is an organic compound that consists of a phenyl ring with methoxy and methyl substituents, and a pyrimidine ring with amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol typically involves multiple steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection. The starting material is often 2,4-diamino-6-hydroxypyrimidine . The reaction conditions may vary, but common reagents include palladium acetate (Pd(OAc)2) and N-ethylpiperidine for the Heck coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amino groups.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted phenols and pyrimidines.
Aplicaciones Científicas De Investigación
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells, such as bacteria and cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Trimethoprim: A well-known antifolate drug with a similar structure, consisting of a pyrimidine ring and a methoxyphenyl group.
Methotrexate: Another antifolate drug used in cancer treatment, with a structure that includes a diaminopteridine ring and a glutamate moiety.
Pyrimethamine: An antimalarial drug with a pyrimidine ring and a phenyl group.
Uniqueness
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and pharmacokinetic properties compared to other antifolate compounds .
Propiedades
Número CAS |
63488-96-0 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C13H16N4O2/c1-7-3-8(5-10(19-2)11(7)18)4-9-6-16-13(15)17-12(9)14/h3,5-6,18H,4H2,1-2H3,(H4,14,15,16,17) |
Clave InChI |
UQIMTBOIPIUWEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)


![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)
![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)


![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)

![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)


